HPLC Purity Specification – Bz‑dA Succinate vs. iBu‑dG Succinate
When procuring DNA succinates for therapeutic‑grade oligonucleotide synthesis, purity specification directly impacts final product homogeneity. According to the Thermo Fisher Scientific technical datasheet, Bz‑dA succinate (the target compound) carries an HPLC purity specification of ≥98.0%, whereas the corresponding iBu‑dG succinate is specified at only ≥95.0% . This 3.0‑percentage‑point differential represents a lower burden of dG‑specific impurities that could otherwise be incorporated into oligonucleotide chains, requiring more extensive downstream purification.
| Evidence Dimension | HPLC purity specification (vendor QC release criterion) |
|---|---|
| Target Compound Data | ≥98.0% (Bz‑dA succinate, TEA salt) |
| Comparator Or Baseline | ≥95.0% (iBu‑dG succinate, TEA salt) |
| Quantified Difference | 3.0 percentage points higher purity floor |
| Conditions | HPLC purity assay as specified by Thermo Fisher Scientific manufacturing QC protocols |
Why This Matters
Higher purity specification of Bz‑dA succinate reduces the risk of truncated or mutated oligonucleotide impurities, diminishing the need for extensive post‑synthesis purification and increasing overall yield of the desired full‑length product.
